molecular formula C19H21ClN2O B8559921 N'-(4-Chlorocyclohexyl)-N,N-diphenylurea CAS No. 54916-23-3

N'-(4-Chlorocyclohexyl)-N,N-diphenylurea

Número de catálogo: B8559921
Número CAS: 54916-23-3
Peso molecular: 328.8 g/mol
Clave InChI: ZMNBXRIYXRBJFL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-(4-Chlorocyclohexyl)-N,N-diphenylurea is a urea derivative featuring a diphenylurea core substituted with a 4-chlorocyclohexyl group. Urea derivatives are prominent in medicinal chemistry due to their versatility in hydrogen bonding and structural adaptability, which enhance binding to biological targets . This compound is hypothesized to exhibit inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme overexpressed in cancers .

Propiedades

Número CAS

54916-23-3

Fórmula molecular

C19H21ClN2O

Peso molecular

328.8 g/mol

Nombre IUPAC

3-(4-chlorocyclohexyl)-1,1-diphenylurea

InChI

InChI=1S/C19H21ClN2O/c20-15-11-13-16(14-12-15)21-19(23)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,21,23)

Clave InChI

ZMNBXRIYXRBJFL-UHFFFAOYSA-N

SMILES canónico

C1CC(CCC1NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)Cl

Origen del producto

United States

Comparación Con Compuestos Similares

The pharmacological and chemical properties of N'-(4-Chlorocyclohexyl)-N,N-diphenylurea are contextualized below through comparisons with structurally or functionally related urea derivatives.

Structural and Functional Analogues

Table 1: Key Comparative Data
Compound Name Structure Features Target/Activity (IC₅₀ or Application) Key Reference
N'-(4-Chlorocyclohexyl)-N,N-diphenylurea Diphenylurea + 4-chlorocyclohexyl group IDO1 inhibition (hypothesized)
Compound 3g (IDO1 inhibitor) Diphenylurea + triazole-isopropyl linker IDO1 inhibition (IC₅₀: 1.73 ± 0.97 µM)
Sorafenib Diphenylurea + trifluoromethylphenyl group Multi-kinase inhibitor (VEGFR, RAF)
N'-(3-Chlorophenyl)-N,N-diphenylurea (CID 3819913) Diphenylurea + 3-chlorophenyl group Structural analogue (activity N/A)
N'-(4-Chlorophenyl)-N-cyclohexyl-N-isopropylurea Cyclohexyl-isopropyl + 4-chlorophenyl urea Unknown (structural similarity)

Analysis of Key Differences

IDO1 Inhibitors (e.g., Compound 3g):

  • Compound 3g, a diphenylurea-triazole hybrid, demonstrates potent IDO1 inhibition (IC₅₀: 1.73 µM) . Its isopropyl-triazole linker positions the urea core near IDO1's heme iron, enhancing binding affinity. In contrast, the 4-chlorocyclohexyl group in the target compound may improve hydrophobic interactions or reduce metabolic instability compared to triazole-containing derivatives. Molecular docking suggests that substituent proximity to the heme cofactor critically influences activity .

Kinase Inhibitors (e.g., Sorafenib): Sorafenib, a clinically approved diphenylurea derivative, inhibits kinases like VEGFR and RAF via its trifluoromethylphenyl group . While N'-(4-Chlorocyclohexyl)-N,N-diphenylurea lacks this moiety, its chloro-substituted cyclohexyl group may confer selectivity toward non-kinase targets like IDO1.

Chlorophenyl Analogues (e.g., CID 3819913):

  • The meta-chloro substitution in CID 3819913 alters electronic distribution compared to the para-chloro position in the target compound. Para-substitution often enhances steric complementarity in enzyme active sites, as seen in optimized IDO1 inhibitors .

Cyclohexyl-Isopropyl Ureas (e.g., N'-(4-Chlorophenyl)-N-cyclohexyl-N-isopropylurea): These compounds feature branched alkyl groups, which may increase lipophilicity and membrane permeability.

Stability and Reactivity

  • Recovery and Stability: N,N-Diphenylurea derivatives, including the target compound, exhibit high recovery rates (>92%) under reaction conditions, indicating robustness against degradation . This stability is advantageous for in vivo applications.
  • Synthetic Feasibility: The synthesis of similar compounds (e.g., compound 3g) involves coupling phenyl isocyanates with amine intermediates, followed by azide-alkyne cycloaddition for triazole formation . The target compound’s synthesis likely follows analogous routes, with chloro-substituted cyclohexylamine as a key intermediate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.